molecular formula C13H15N3 B3225267 Pyridine, 2,6-bis(3,4-dihydro-2H-pyrrol-5-yl)- CAS No. 124705-98-2

Pyridine, 2,6-bis(3,4-dihydro-2H-pyrrol-5-yl)-

Cat. No.: B3225267
CAS No.: 124705-98-2
M. Wt: 213.28 g/mol
InChI Key: QYWQGZJSNFZCIZ-UHFFFAOYSA-N
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Description

Pyridine, 2,6-bis(3,4-dihydro-2H-pyrrol-5-yl)-: is a heterocyclic compound that features a pyridine ring substituted with two 3,4-dihydro-2H-pyrrol-5-yl groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2,6-bis(3,4-dihydro-2H-pyrrol-5-yl)- can be achieved through a multi-step process. One common method involves the dimerization of 2-pyridinecarboxaldehyde with 2-aminomethylpyridine under specific reaction conditions . This reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: While specific industrial production methods for Pyridine, 2,6-bis(3,4-dihydro-2H-pyrrol-5-yl)- are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors, optimization of reaction conditions for maximum yield, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2,6-bis(3,4-dihydro-2H-pyrrol-5-yl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, where the pyridine ring can be substituted with different nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated pyrrolidine rings.

Scientific Research Applications

Pyridine, 2,6-bis(3,4-dihydro-2H-pyrrol-5-yl)- has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which Pyridine, 2,6-bis(3,4-dihydro-2H-pyrrol-5-yl)- exerts its effects involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, forming stable complexes that can participate in catalytic cycles. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with biological molecules, potentially affecting biochemical pathways .

Comparison with Similar Compounds

    Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)-: Similar structure but with different substitution pattern.

    2,6-bis(1,2,3-triazol-4-yl)pyridine: Features triazole groups instead of pyrrolidine rings.

Uniqueness: Pyridine, 2,6-bis(3,4-dihydro-2H-pyrrol-5-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in coordination chemistry and materials science .

Properties

IUPAC Name

2,6-bis(3,4-dihydro-2H-pyrrol-5-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-4-12(10-6-2-8-14-10)16-13(5-1)11-7-3-9-15-11/h1,4-5H,2-3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWQGZJSNFZCIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)C2=NC(=CC=C2)C3=NCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridine, 2,6-bis(3,4-dihydro-2H-pyrrol-5-yl)-
Reactant of Route 2
Pyridine, 2,6-bis(3,4-dihydro-2H-pyrrol-5-yl)-
Reactant of Route 3
Pyridine, 2,6-bis(3,4-dihydro-2H-pyrrol-5-yl)-
Reactant of Route 4
Pyridine, 2,6-bis(3,4-dihydro-2H-pyrrol-5-yl)-
Reactant of Route 5
Pyridine, 2,6-bis(3,4-dihydro-2H-pyrrol-5-yl)-
Reactant of Route 6
Pyridine, 2,6-bis(3,4-dihydro-2H-pyrrol-5-yl)-

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